Cas no 155765-75-6 (Benzamide, 4-[[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]hydroxymethyl]-N,N-diethyl-)
![Benzamide, 4-[[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]hydroxymethyl]-N,N-diethyl- structure](https://ja.kuujia.com/scimg/cas/155765-75-6x500.png)
Benzamide, 4-[[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]hydroxymethyl]-N,N-diethyl- 化学的及び物理的性質
名前と識別子
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- Benzamide, 4-[[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]hydroxymethyl]-N,N-diethyl-
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- MDL: MFCD32196767
- インチ: 1S/C24H35NO3Si/c1-8-25(9-2)23(27)19-15-13-18(14-16-19)22(26)20-11-10-12-21(17-20)28-29(6,7)24(3,4)5/h10-17,22,26H,8-9H2,1-7H3
- InChIKey: GEUFTNGXEFKADZ-UHFFFAOYSA-N
- ほほえんだ: C(N(CC)CC)(=O)C1=CC=C(C(C2=CC=CC(O[Si](C(C)(C)C)(C)C)=C2)O)C=C1
Benzamide, 4-[[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]hydroxymethyl]-N,N-diethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB542907-50mg |
4-((3-((t-Butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide; . |
155765-75-6 | 50mg |
€760.40 | 2024-04-19 | ||
1PlusChem | 1P023OAT-50mg |
4-((3-((TERT-BUTYLDIMETHYLSILYL)OXY)PHENYL)(HYDROXY)METHYL)-N,N-DIETHYLBENZAMIDE |
155765-75-6 | 95% | 50mg |
$547.00 | 2024-06-20 | |
1PlusChem | 1P023OAT-250mg |
4-((3-((TERT-BUTYLDIMETHYLSILYL)OXY)PHENYL)(HYDROXY)METHYL)-N,N-DIETHYLBENZAMIDE |
155765-75-6 | 95% | 250mg |
$1568.00 | 2024-06-20 | |
abcr | AB542907-50 mg |
4-((3-((t-Butyldimethylsilyl)oxy)phenyl)(hydroxy)methyl)-N,N-diethylbenzamide; . |
155765-75-6 | 50mg |
€754.10 | 2022-08-31 | ||
Ambeed | A838236-1g |
4-((3-((tert-Butyldimethylsilyl)oxy)phenyl)(Hydroxy)methyl)-n,n-diethylbenzamide |
155765-75-6 | 95% | 1g |
$1485.0 | 2024-04-23 |
Benzamide, 4-[[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]hydroxymethyl]-N,N-diethyl- 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
Benzamide, 4-[[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]hydroxymethyl]-N,N-diethyl-に関する追加情報
Benzamide, 4-[[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]hydroxymethyl]-N,N-diethyl-
Benzamide, specifically the compound with the CAS number 155765-75-6, is a versatile and intriguing molecule that has garnered significant attention in various fields of chemistry and materials science. This compound, named Benzamide, 4-[[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]hydroxymethyl]-N,N-diethyl-, is notable for its complex structure and potential applications in drug design, polymer synthesis, and advanced materials development.
The molecular structure of this benzamide derivative is characterized by a benzene ring substituted with hydroxymethyl and silyl ether groups. The presence of the silyl ether group, specifically the (1,1-dimethylethyl)dimethylsilyl moiety, introduces unique electronic and steric properties to the molecule. This makes it an attractive candidate for studying silyl-based functional materials. Recent studies have highlighted its potential as a precursor for silica-based nanoparticles, which are widely used in drug delivery systems and catalysis.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and silylation reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring its suitability for high-tech applications. The use of diethyl groups on the amide nitrogen further enhances its solubility in organic solvents, making it easier to handle in laboratory settings.
One of the most promising areas of research involving this benzamide derivative is its application in drug delivery systems. Its ability to form stable complexes with various bioactive molecules has been explored in recent clinical studies. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its potential as a carrier for anti-cancer drugs, showing enhanced drug stability and targeted delivery capabilities.
Moreover, this compound has found applications in polymer science as a building block for synthesizing novel polymers with tailored properties. Its silyl ether group allows for controlled polymerization reactions under specific conditions, leading to materials with unique mechanical and thermal properties. These materials are being investigated for use in high-performance composites and advanced coatings.
Another area of interest is its role in organic synthesis as an intermediate for constructing complex molecules. The hydroxymethyl group on the benzene ring serves as a reactive site for various coupling reactions, enabling the construction of biologically active compounds with intricate architectures.
In conclusion, Benzamide, 4-[[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]hydroxymethyl]-N,N-diethyl- (CAS No: 155765-75-6) is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers working on innovative solutions in medicine, materials science, and beyond.
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